Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate
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Overview
Description
Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate is an organic compound classified as an ester. Esters are commonly derived from carboxylic acids and alcohols. This particular compound is known for its unique structure, which includes a hexanoate backbone with a methyl group, an oxo group, and an isopropyl group attached to it .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate typically involves esterification reactions. One common method is the reaction of 5-methyl-3-oxo-2-(propan-2-yl)hexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 5-methyl-3-oxo-2-(propan-2-yl)hexanoic acid.
Reduction: 5-methyl-3-hydroxy-2-(propan-2-yl)hexanoate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis is a key step in many metabolic pathways .
Comparison with Similar Compounds
Ethyl hexanoate: Similar ester structure but lacks the methyl and oxo groups.
Ethyl 3-oxohexanoate: Similar structure but lacks the isopropyl group.
Methyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
1902-03-0 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 5-methyl-3-oxo-2-propan-2-ylhexanoate |
InChI |
InChI=1S/C12H22O3/c1-6-15-12(14)11(9(4)5)10(13)7-8(2)3/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
OTGHQCUPQMXJRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)CC(C)C |
Origin of Product |
United States |
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